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Abstract

This technical guide provides a comprehensive analysis of [2-(2-Methylimidazol-1-
yl)phenyllmethanol, a heterocyclic small molecule of interest in medicinal chemistry and drug
discovery. The definitive molecular weight of this compound is 188.23 g/mol . This document
moves beyond this fundamental value to detail the integrated analytical strategies required for
its unambiguous confirmation, structural elucidation, and purity assessment within a drug
development framework. We present field-proven, step-by-step protocols for Liquid
Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)
Spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causality
behind experimental choices. This guide serves as a self-validating system for researchers,
ensuring the scientific integrity of the compound before its advancement into further preclinical
studies.[1][2]

Compound Profile: [2-(2-Methylimidazol-1-
yl)phenyllmethanol
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[2-(2-Methylimidazol-1-yl)phenyllmethanol is a small organic molecule featuring a
substituted phenyl ring linked to a 2-methylimidazole moiety. The imidazole ring is a common
scaffold in pharmaceutical agents due to its ability to participate in hydrogen bonding and
coordinate with metallic centers in enzymes.[3][4] As a small molecule with a molecular weight
under 900 Daltons, it aligns with the characteristics often sought in drug candidates for
favorable absorption, distribution, metabolism, and excretion (ADME) properties.[2][5]

Table 1: Core Properties of [2-(2-Methylimidazol-1-yl)phenyl]methanol

Property Value Source(s)
] [2-(2-Methylimidazol-1-

Chemical Name N/A

yl)phenylmethanol

Molecular Formula C11H12N20 [6][7]

Average Molecular Weight 188.23 g/mol [6]1[8]

Exact Mass 188.0950 g/mol [7]

CAS Number 914349-47-6 [7]

The Critical Role of Molecular Weight in Drug
Discovery

In the initial phases of drug discovery, from hit identification to lead optimization, the precise
molecular weight of a compound is a foundational data point. It serves as the primary identifier
in compound registration and is the first checkpoint for verifying that the correct molecule has
been synthesized. High-resolution mass spectrometry (HRMS) provides an exact mass that
can confirm the elemental composition, offering a high degree of confidence in the compound's
identity before committing resources to further biological screening.[9]

This guide details the "analytical trifecta"—a synergistic workflow employing Mass
Spectrometry, NMR Spectroscopy, and HPLC—to create a robust and verifiable data package
for any small molecule candidate.
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Definitive Molecular Weight Determination by Mass
Spectrometry (MS)

Mass spectrometry is the most direct and accurate technique for determining the molecular
weight of a compound.[10] For drug discovery applications, coupling liquid chromatography
with high-resolution mass spectrometry (LC-MS) is the gold standard, as it provides both purity
information and highly accurate mass data in a single analysis.[11]

Expertise & Experience: Why LC-MS?

The LC component separates the target compound from impurities, ensuring that the mass
detector analyzes a pure species. We select Electrospray lonization (ESI) as the ionization
source because it is a "soft" technique that minimizes fragmentation, allowing for clear
observation of the molecular ion (e.g., [M+H]*). A Time-of-Flight (TOF) analyzer is preferred for
its high mass accuracy (typically <5 ppm), which is often sufficient to confirm the molecular
formula.[9][12]

Experimental Protocol: LC-MS Analysis

o Sample Preparation: Dissolve ~1 mg of [2-(2-Methylimidazol-1-yl)phenyl]methanol in 1
mL of a 50:50 mixture of acetonitrile and water. Vortex to ensure complete dissolution.

e LC Configuration:

[e]

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pm).
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B,
and re-equilibrate for 2 minutes.

o Flow Rate: 0.4 mL/min.
o Injection Volume: 2 pL.

e MS Configuration (ESI-TOF):
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lonization Mode: Positive ESI.

[e]

o

Mass Range: 50-500 m/z.

[¢]

Capillary Voltage: 3.5 kV.

[¢]

Data Acquisition: Acquire data in centroid mode. An internal reference (lock mass) should
be used for continuous calibration to ensure high mass accuracy.[12]

e Data Analysis:

[¢]

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

[¢]

Extract the mass spectrum for this peak.

[e]

Identify the [M+H]* ion. For C11H12N20, the expected exact mass of the protonated
species [C11H13N20]* is 189.1028.

[e]

Compare the observed mass to the calculated exact mass. The mass error should be
below 5 ppm to confirm the elemental composition.[9]

Visualization: LC-MS Workflow

Sample Preparation LC-MS System Data Interpretation 1

Dissolve Compound HPLC Separation lonization Mass Analyzer DEEEas Calculate Mass Error
in Acetonitrile/Water (C18 Column) (Positive ESI) (TOF) (<5 ppm)

Click to download full resolution via product page

Caption: Workflow for molecular weight confirmation by LC-MS.

Structural Verification by Nuclear Magnetic
Resonance (NMR) Spectroscopy
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While MS confirms the molecular weight and elemental formula, NMR spectroscopy verifies the
atomic connectivity, confirming the specific isomeric structure.[13][14] It is an indispensable tool
for the structural elucidation of organic molecules.[15][16][17] For a molecule like [2-(2-
Methylimidazol-1-yl)phenyllmethanol, *H NMR and 13C NMR are essential.

Expertise & Experience: Why NMR?

1H NMR provides information on the number of different types of protons and their electronic
environments.[13] The integration of the signals reveals the relative number of protons, and
splitting patterns (multiplicity) indicate adjacent protons. This allows for the assembly of
structural fragments. 13C NMR complements this by showing the number of unique carbon
environments. Together, they provide a complete picture of the molecule's carbon-hydrogen
framework.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent
(e.g., Chloroform-d, CDCIs) containing 0.03% Tetramethylsilane (TMS) as an internal
standard.

e Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
o Data Acquisition:
o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Acquire a standard *H NMR spectrum. Typically, 16-64 scans are sufficient for a sample of
this concentration.

» Data Processing:
o Apply Fourier Transform to the acquired Free Induction Decay (FID).
o Phase the spectrum and perform baseline correction.
o Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

o Spectral Interpretation:
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o Chemical Shift (8): Analyze the positions of the signals to identify protons in different
environments (aromatic, aliphatic, alcohol -OH).

o Integration: Integrate the signals to determine the relative ratio of protons.

o Multiplicity: Analyze the splitting patterns (e.g., singlet, doublet, triplet) to deduce proton-
proton coupling and connectivity.

Visualization: NMR Structural Verification Workflow

Dissolve in CDCl3
with TMS

Acquire 1H & 13C Spectra

(400 MHz Spectrometer)

Process Data
(FT, Phasing, Calibration)

Interpret Spectrum
(Shift, Integration, Multiplicity)

Confirm Structure
of C11H12N20

Click to download full resolution via product page

Caption: Workflow for structural elucidation via NMR spectroscopy.
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Purity Assessment by High-Performance Liquid
Chromatography (HPLC)

An accurate molecular weight determination is contingent on the purity of the sample. HPLC
with UV detection is the most common and reliable method for assessing the purity of small
molecule drug candidates.[18][19][20] It quantifies the target compound relative to any
impurities.[21]

Expertise & Experience: Why HPLC-UV?

Reversed-phase HPLC is ideal for separating organic molecules of moderate polarity.[18] A UV
detector is used because the phenyl and imidazole rings in the molecule contain chromophores
that absorb UV light, allowing for sensitive detection. Purity is typically calculated by the area
percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: HPLC Purity Analysis

o Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.
Dilute to a working concentration of ~0.1 mg/mL.

o HPLC Configuration (identical to LC-MS for consistency):
o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 pum).
o Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
o Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
o Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold and re-equilibration.
o Flow Rate: 1.0 mL/min.
o Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
o Data Analysis:

o Integrate all peaks in the resulting chromatogram.
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o Calculate the area percent of the main peak corresponding to [2-(2-Methylimidazol-1-
yl)phenyllmethanol. A purity level of >95% is typically required for compounds entering
biological screening cascades.

Visualization: HPLC Purity Workflow

Integrate Peaks &
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Click to download full resolution via product page

Caption: Standard workflow for purity determination by HPLC-UV.

Integrated Analytical Strategy for Compound
Validation

No single technique provides a complete picture. The true power of analytical chemistry in a
drug discovery setting lies in the integration of orthogonal techniques. This creates a self-
validating data package where each result supports the others.

Visualization: Integrated Validation Workflow
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Caption: Integrated strategy combining MS, NMR, and HPLC for complete compound
validation.

Conclusion

The molecular weight of [2-(2-Methylimidazol-1-yl)phenylJmethanol is confirmed to be
188.23 g/mol (average mass) with a calculated exact mass of 188.0950 g/mol . For drug
discovery professionals, this value is the starting point of a rigorous analytical process. By
employing an integrated strategy of high-resolution mass spectrometry for identity, NMR
spectroscopy for structural integrity, and HPLC for purity, researchers can establish a high-
confidence data package. This self-validating workflow is critical to ensuring the quality and
integrity of a compound, forming the bedrock of reliable and reproducible scientific results in
the progression of a potential therapeutic candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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